4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c23-18(20-11-12-21-28(25,26)17-6-3-13-27-17)15-7-9-16(10-8-15)22-19(24)14-4-1-2-5-14/h3,6-10,13-14,21H,1-2,4-5,11-12H2,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGBZIMYUCIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentane and thiophene sulfonamide groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide groups may produce corresponding amines.
Scientific Research Applications
4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Pharmacokinetics and Receptor Binding
Key Structural Comparisons
Critical Observations
- Thiophene vs. Benzene Sulfonamide () : The thiophene sulfonamide in the target compound introduces sulfur-mediated electronic effects and enhanced lipophilicity compared to the 4-methoxybenzenesulfonamide analog. This may improve blood-brain barrier penetration or sigma receptor binding, as seen in other sulfur-containing ligands .
- Radioiodinated Analogs (): Compounds like [125I]PIMBA and the iodinated benzamide in leverage iodine for diagnostic imaging. The target compound lacks iodine but could be modified similarly for positron emission tomography (PET) applications.
- Heterocyclic Diversity () : Substitutions with purine (), pyridine (), or thiazole () alter receptor selectivity. Thiophene’s aromaticity and smaller size compared to quinazoline () may favor sigma receptor affinity over kinase targets .
Biological Activity
4-Cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the realm of anticancer research. This article delves into the biological properties of this compound, including its mechanism of action, efficacy against various cancer cell lines, and comparative analysis with existing therapeutic agents.
The biological activity of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is hypothesized to involve interference with cellular processes critical for cancer cell proliferation. Similar compounds have been shown to target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiophene derivatives have demonstrated the ability to disrupt microtubule dynamics, which is a crucial aspect of mitosis in cancer cells.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the antiproliferative effects of compounds structurally related to 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide. One such study highlighted a compound (referred to as Compound 17) that exhibited significant anticancer activity with submicromolar growth inhibition (GI50) values across various cell lines, including A549, OVACAR-4, and CAKI-1. The GI50 values for these cell lines were notably low, indicating potent antiproliferative effects.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | LC50 (μM) | TGI (μM) |
|---|---|---|---|---|
| Compound 17 | A549 | 0.362 | >70 | 0.5 |
| OVACAR-5 | 2.27 | >70 | 4.19 | |
| CAKI-1 | 0.69 | >70 | 13.4 | |
| Nocodazole | TK-10 | 5.93 | >70 | Not reported |
Case Studies
In a comparative study, Compound 17 was assessed against nocodazole, a known antimitotic agent. The results indicated that while both compounds exhibited similar mechanisms of action by disrupting microtubule dynamics, Compound 17 demonstrated superior efficacy in certain cell lines with lower GI50 values.
In Vivo Studies
In vivo efficacy studies using CT26 murine models revealed that treatment with Compound 17 led to a significant reduction in tumor growth compared to untreated controls. This suggests that the compound may not only be effective in vitro but also holds promise for therapeutic applications in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
